(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile
Description
The compound "(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile" is a nitrile-based organic molecule characterized by a central malononitrile core substituted with a 2,4-difluorophenylamino group. Its structure features two cyano groups attached to a methylene bridge, which is further linked to a fluorinated aromatic amine (Figure 1). The fluorine atoms at the 2- and 4-positions of the phenyl ring likely enhance its lipophilicity and metabolic stability, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
Properties
IUPAC Name |
2-[(2,4-difluoroanilino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14/h1-3,6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQCUNUXMVIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(((2,4-Difluorophenyl)amino)methylene)methane-1,1-dicarbonitrile, with the chemical formula C10H5F2N3 and CAS number 625373-40-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly in the context of medicinal chemistry.
Synthetic Routes
The synthesis of this compound typically involves the following steps:
- Starting Materials : The reaction begins with 2,4-difluoroaniline and a suitable methylene source.
- Reaction Conditions : The reaction is conducted under basic conditions, often using sodium hydroxide to facilitate the formation of the dicarbonitrile group.
- Yield Optimization : Techniques such as chromatography may be employed to purify the product and enhance yield.
Chemical Structure
The compound features a difluorophenyl group attached to a methylene bridge leading to a dicarbonitrile moiety. This unique structure contributes to its reactivity and potential biological activity.
Anticancer Potential
Recent studies have highlighted the compound's promising anticancer properties. Various derivatives of similar structures have been shown to exhibit significant cytotoxic effects against several cancer cell lines:
- IC50 Values : The IC50 values for related compounds often range from sub-micromolar to micromolar concentrations against human leukemia and breast cancer cell lines. For instance, compounds with similar dicarbonitrile functionalities have demonstrated IC50 values as low as 0.48 µM against MCF-7 breast adenocarcinoma cells .
The biological activity of this compound is believed to involve:
- Apoptosis Induction : Flow cytometry assays have indicated that compounds in this class can induce apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : Some studies suggest that these compounds may cause cell cycle arrest at the G1 phase in specific cancer cell lines .
Comparative Biological Activity
A comparative analysis with other known anticancer agents reveals that while this compound shows potential, further structural modifications may be necessary to enhance its efficacy compared to established drugs like doxorubicin .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | 0.12 - 2.78 | MCF-7 |
| Prodigiosin | 1.93 | MCF-7 |
Study 1: Cytotoxicity Against Leukemia Cells
In a study evaluating various dicarbonitrile derivatives, one compound exhibited an IC50 value significantly lower than that of doxorubicin against human T acute lymphoblastic leukemia cells (CEM-13). The study emphasized the importance of electron-withdrawing groups on the aromatic ring for enhancing biological activity .
Study 2: Breast Cancer Cell Lines
Another investigation focused on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that derivatives with similar structural motifs were effective in inducing apoptosis in a dose-dependent manner. The study suggested that further modifications could lead to compounds with even greater potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives of the "methylene)methane-1,1-dicarbonitrile" family, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
*Calculated based on structural formula.
Physicochemical Properties
- Lipophilicity: Fluorinated derivatives (e.g., trifluoromethyl or difluorophenyl) exhibit higher logP values compared to non-fluorinated analogs, enhancing membrane permeability in biological systems .
- Thermal Stability: Anthraquinone derivatives (e.g., CAS 21498-77-1) show elevated melting points (~156°C) due to rigid aromatic frameworks, whereas smaller substituents (e.g., 3-fluorophenyl) lower thermal stability .
- Reactivity: The malononitrile core is electrophilic, enabling nucleophilic additions. Electron-withdrawing groups (e.g., -CF₃, -F) further activate the dicyanomethylene group for conjugation or cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
